Product packaging for 8-Methylchroman-3-carboxylic acid(Cat. No.:)

8-Methylchroman-3-carboxylic acid

Cat. No.: B11904001
M. Wt: 192.21 g/mol
InChI Key: DDUSRKXUAATCKV-UHFFFAOYSA-N
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Description

8-Methylchroman-3-carboxylic acid is a chemical compound belonging to the chroman family, which features a benzodihydropyran ring system. This structure serves as a versatile synthetic intermediate and a crucial scaffold in medicinal and organic chemistry. Chroman carboxylic acids, in general, are of significant interest in pharmaceutical research for developing biologically active molecules. Similar chroman-2-carboxylic acid derivatives have been investigated for their potential to inhibit transcription factors like Nuclear Factor-kappa B (NF-κB), a key target in inflammatory and oncological research . Furthermore, the carboxylic acid functional group makes this compound an excellent precursor for various reactions, including esterification and amidation, which are fundamental for creating a diverse library of derivatives for structure-activity relationship (SAR) studies . Researchers utilize such scaffolds in exploring new therapeutic agents, material science, and as building blocks for more complex molecular architectures. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B11904001 8-Methylchroman-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-8-5-9(11(12)13)6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

DDUSRKXUAATCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Methylchroman 3 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Chroman-3-carboxylic Acids and Related Structures

The creation of the carboxylic acid moiety on the chroman scaffold can be achieved through several reliable synthetic pathways. These include the oxidation of precursor molecules like aldehydes and primary alcohols, the hydrolysis of nitriles, and the carbonation of Grignard reagents.

Oxidation is a fundamental strategy for synthesizing carboxylic acids. For chroman-3-carboxylic acids, this often involves the oxidation of a corresponding aldehyde or alcohol at the C-3 position.

The Pinnick oxidation is a highly effective and mild method for converting aldehydes into carboxylic acids. wikipedia.orgwenxuecity.com This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidizing agent under weakly acidic conditions. wikipedia.orgwenxuecity.com It is particularly valuable for its tolerance of various functional groups and its ability to oxidize α,β-unsaturated aldehydes, making it suitable for complex molecules. wikipedia.orgwenxuecity.com

The mechanism involves the formation of chlorous acid (HClO₂) from sodium chlorite in the presence of a weak acid. wikipedia.orgnrochemistry.com The chlorous acid then reacts with the aldehyde, ultimately yielding the carboxylic acid and hypochlorous acid (HOCl). wikipedia.orgnrochemistry.com To prevent side reactions from the reactive HOCl byproduct, a scavenger such as 2-methyl-2-butene (B146552) is typically added to the reaction mixture. wenxuecity.comnrochemistry.com

In the context of chroman-related structures, the Pinnick oxidation has been successfully applied to the synthesis of chromone-3-carboxylic acids from their corresponding chromone-3-carbaldehydes. semanticscholar.orgresearchgate.net For instance, treating various substituted chromone-3-carbaldehydes with sodium chlorite and a scavenger like sulfamic acid or in a DCM-water mixture affords the desired chromone-3-carboxylic acids in good yields. semanticscholar.orgresearchgate.net This approach represents a reliable method for accessing these important intermediates. semanticscholar.org

Table 1: Examples of Pinnick Oxidation for Chromone-3-carboxylic Acid Synthesis

Starting Aldehyde Oxidizing Agent Scavenger/Conditions Product Yield (%) Reference
Chromone-3-carbaldehyde Sodium Chlorite Sulfamic acid, DCM/water Chromone-3-carboxylic acid 53-61 semanticscholar.org

Beyond the Pinnick methodology, chromone-3-carbaldehydes can be oxidized to chromone-3-carboxylic acids using other oxidizing agents. semanticscholar.orguniven.ac.za These aldehydes are valuable synthetic intermediates due to their reactive functional groups. semanticscholar.org While methods like using Jones reagent (CrO₃ in sulfuric acid and acetone) have been explored, they have not necessarily resulted in higher yields compared to other routes. researchgate.net An attempted oxidation of a formyl chromone (B188151) using a different method resulted in a low yield of the carboxylic acid, with the main product being a hydroxychromone. youtube.com The choice of oxidant is critical and can be influenced by the other functional groups present in the molecule to avoid unwanted side reactions. youtube.com

A classic and fundamental method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of dilute sulfuric acid, are commonly used for this transformation. libretexts.orglibretexts.orgchemguide.co.uk

The reaction proceeds in two stages: the primary alcohol is first oxidized to an aldehyde. libretexts.orgchemguide.co.uk To achieve the final carboxylic acid, the reaction is typically performed under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk This ensures that the intermediate aldehyde is fully oxidized. libretexts.orgchemguide.co.uk For example, a 3-hydroxymethyl-chroman derivative could be oxidized to the corresponding chroman-3-carboxylic acid using this method. The color change of the dichromate solution from orange to green indicates the reduction of chromium(VI) to chromium(III) and the concurrent oxidation of the alcohol. libretexts.orgchemguide.co.uk Other chromium-based reagents, like CrO₃, have also been employed for this purpose. organic-chemistry.org

The hydrolysis of a nitrile (a compound containing a -C≡N group) is another robust method for preparing carboxylic acids. chemistrysteps.comchemguide.co.uklibretexts.org This reaction can be carried out under either acidic or basic conditions, typically by heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH). chemguide.co.uklibretexts.orgsparkl.me

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, yields the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis: Refluxing the nitrile with a base, such as sodium hydroxide, initially produces a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

For the synthesis of 8-Methylchroman-3-carboxylic acid, a precursor such as 8-methylchroman-3-carbonitrile would be required. This nitrile intermediate could then be hydrolyzed to the desired carboxylic acid. chemistrysteps.com Research on related chromone structures has shown that hydrolysis of 3-cyanochromones using 55% sulfuric acid at elevated temperatures can produce the corresponding carboxylic acids in high yields. researchgate.net

Table 2: General Conditions for Nitrile Hydrolysis

Hydrolysis Type Reagents Primary Products Final Product (after workup) Reference
Acidic Dilute HCl, Heat Carboxylic Acid, Ammonium Salt Carboxylic Acid chemguide.co.uklibretexts.org

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be adapted to synthesize carboxylic acids. tamu.edumasterorganicchemistry.comlibretexts.org The process involves reacting a Grignard reagent (R-MgX) with carbon dioxide (CO₂, often in solid form as dry ice), followed by an acidic workup. tamu.edulibretexts.orgyoutube.com

The synthesis proceeds in two main steps:

Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This addition step forms a magnesium carboxylate salt. tamu.eduyoutube.com

Protonation: The intermediate salt is then treated with a dilute acid (e.g., HCl or H₂SO₄) to protonate the carboxylate, yielding the final carboxylic acid. tamu.edulibretexts.org

To synthesize this compound using this method, one would first need to prepare the corresponding Grignard reagent, such as 8-methylchroman-3-ylmagnesium bromide. This would be formed by reacting a suitable halo-substituted precursor (e.g., 3-bromo-8-methylchroman) with magnesium metal in an anhydrous ether solvent. libretexts.org This Grignard reagent would then be reacted with dry ice and subsequently acidified to produce the target carboxylic acid. tamu.eduyoutube.com This method effectively adds a carboxyl group to the carbon atom that was previously bonded to the halogen. youtube.com

Oxidation Reactions for Carboxylic Acid Formation

Targeted Synthesis of this compound and Positional Isomers (e.g., 6-Methylchroman-3-carboxylic acid)

The synthesis of chroman-3-carboxylic acids often begins with the construction of a related chromone-3-carboxylic acid, which is subsequently reduced. A common route to methyl-substituted chromone-3-carboxylic acids involves a multi-step sequence starting from the corresponding methyl-substituted 2-hydroxyacetophenone (B1195853).

For instance, the synthesis of 6-methyl-4-oxo-4H-chromene-3-carboxylic acid, a precursor to 6-methylchroman-3-carboxylic acid, starts with 2-hydroxy-5-methylacetophenone. This starting material undergoes a Vilsmeier-Haack formylation reaction to produce 6-methyl-4-oxo-4H-chromene-3-carbaldehyde. semanticscholar.org Subsequent oxidation of this aldehyde, often using the Pinnick oxidation with sodium chlorite and sulfamic acid, yields the desired chromone-3-carboxylic acid. semanticscholar.orgresearchgate.net The final step to obtain the target chroman-3-carboxylic acid would involve the reduction of both the pyrone double bond and the ketone.

A similar strategy can be envisioned for the 8-methyl isomer, starting from 2-hydroxy-3-methylacetophenone. While direct synthesis of this compound is not explicitly detailed in the provided sources, the synthesis of 8-methoxy-chroman-3-carboxylic acid has been described via the cyclization of substituted chalcone (B49325) precursors or through oxidation at the 3-position of an 8-methoxy-chroman intermediate.

An alternative approach for synthesizing substituted chroman esters involves the rearrangement of propargyl ethers, which can then be isomerized to the chroman ester and subsequently hydrolyzed to the carboxylic acid. google.com

Table 1: Synthesis of Methyl-Substituted Chromone-3-carboxylic Acid Precursors

Starting MaterialIntermediateFinal Chromone ProductKey ReactionsReference
2-Hydroxy-5-methylacetophenone6-Methyl-4-oxo-4H-chromene-3-carbaldehyde6-Methyl-4-oxo-4H-chromene-3-carboxylic acidVilsmeier-Haack Formylation, Pinnick Oxidation semanticscholar.org
2-Hydroxy-3-methylacetophenone8-Methyl-4-oxo-4H-chromene-3-carbaldehyde (Plausible)8-Methyl-4-oxo-4H-chromene-3-carboxylic acid (Plausible)Vilsmeier-Haack Formylation, Pinnick OxidationN/A

Derivatization Strategies for Structural Modification and Property Modulation

Synthesis of Carboxamide Derivatives (e.g., Chromone-3-carboxamides)

A primary strategy for modifying chroman-3-carboxylic acids is the formation of carboxamide derivatives. This transformation is typically achieved by first activating the carboxylic acid, most commonly by converting it to an acid chloride. This is done by treating the carboxylic acid with a reagent like thionyl chloride. semanticscholar.orgresearchgate.net The resulting acid chloride is highly reactive and is generally used in situ. It is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to neutralize the HCl byproduct and afford the corresponding carboxamide. semanticscholar.orgresearchgate.net This method has been successfully applied to produce a variety of chromone-3-carboxamides, and the same principle is directly applicable to the saturated chroman-3-carboxylic acid system. semanticscholar.orgnih.govmdpi.com

Introduction of Diverse Substituents on the Chroman System and Phenyl Rings

Introducing a variety of substituents onto the chroman framework is key to modulating the properties of the molecule. Halogenation of the aromatic ring is a common strategy. For example, iodo and bromo groups can be introduced onto the precursor 2-hydroxyacetophenone before the formation of the chromone ring system. These halogenated intermediates can then be carried through the synthetic sequence to yield chromans with diverse substitution patterns.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for further modification, allowing for the introduction of aryl or alkynyl groups at positions that have been functionalized with a halogen.

Chemical Transformation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations beyond amide formation. thermofisher.com

Esterification : The carboxylic acid can be readily converted to its corresponding esters, such as methyl or ethyl esters. This is often done to protect the carboxylic acid during other reactions or to increase the compound's lipophilicity.

Reduction : The carboxylic acid can be reduced to a primary alcohol. This transformation adds a new functional group for further derivatization.

Decarboxylation : Under certain conditions, such as photocatalytic activation, coumarin-3-carboxylic acids can undergo decarboxylation in a Giese-type reaction, leading to the formation of 4-substituted-chroman-2-ones. acs.org

Ring Transformation : In the case of the unsaturated analog, chromone-3-carboxylic acid, the carboxylic acid group can participate in ring transformations when reacted with various nucleophiles, leading to different heterocyclic systems. researchgate.netresearchgate.net

Table 2: Representative Transformations of the Carboxylic Acid Moiety

TransformationReagentsProduct TypeReference
Amidation1. SOCl₂ 2. Amine, Et₃NCarboxamide semanticscholar.org
EsterificationAlcohol, Acid catalystEster
Decarboxylative Arylationfac-Ir(ppy)₃, (Cyano)azaarene, Visible light4-Aryl-chroman-2-one acs.org

Stereoselective Synthesis of Enantiomeric Forms (e.g., (S)-8-Methoxychroman-3-carboxylic acid)

Since the C3 carbon of the chroman ring is a stereocenter, controlling the stereochemistry is often crucial for biological activity. Several strategies can be employed to obtain enantiomerically pure forms of substituted chroman-3-carboxylic acids.

One of the most common methods is chiral resolution . wikipedia.org This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine (like brucine (B1667951) or strychnine) or a chiral alcohol (like L-(-)-menthol), to form a pair of diastereomers. beilstein-journals.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization or chromatography. beilstein-journals.orglibretexts.org Once separated, the chiral auxiliary is cleaved to yield the pure R or S enantiomer of the carboxylic acid. This approach has been successfully used to resolve racemic chroman derivatives. nih.gov

Another powerful technique is asymmetric synthesis , where a chiral catalyst or auxiliary is used to direct the formation of one enantiomer over the other. youtube.comnih.gov While a specific asymmetric synthesis for (S)-8-methoxychroman-3-carboxylic acid is not detailed in the provided sources, kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, is a viable strategy for producing chiral carboxylic acid derivatives. google.com

Pharmacological and Biological Activities of 8 Methylchroman 3 Carboxylic Acid and Its Derivatives

Anti-inflammatory Properties and Mechanisms

Coumarin (B35378) and its derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory activities. nih.govmdpi.com These compounds can modulate signaling pathways that influence cellular processes, leading to protective effects against inflammation. mdpi.com The anti-inflammatory effect of coumarins is partly attributed to their ability to eliminate proteins and fluid from injured tissues by activating processes like phagocytosis and proteolysis. mdpi.com For instance, some coumarin derivatives have been shown to inhibit the protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated mouse macrophages. mdpi.com

Omega-3-carboxylic acids (OM-3 CA) have also been studied for their anti-inflammatory potential. nih.gov In vitro studies using human THP-1 macrophages and primary peripheral blood mononuclear cells have shown that acute treatment with the OM-3 fatty acid docosahexaenoic acid can suppress interleukin-1β (IL-1β) production mediated by various inflammatory crystals. nih.gov In vivo models, such as the rat monosodium urate (MSU) crystal air pouch and intra-articular MSU injection models, have demonstrated that OM-3 CA can dose-dependently reduce cell migration, exudate volume, and levels of IL-1β and prostaglandin (B15479496) E2. nih.gov

Furthermore, the main metabolite of flavoxate (B1672763), 3-methylflavone-8-carboxylic acid (MFCA), exhibits noteworthy phosphodiesterase (PDE) inhibiting activity, which may contribute to its pharmacological effects. nih.gov In vivo studies have indicated that MFCA can inhibit urinary bladder voiding contractions in rats, increase bladder volume capacity, and decrease micturition pressure, suggesting a potential therapeutic role sustained by its PDE inhibitory properties. nih.gov

Antimicrobial and Antibacterial Efficacy

Coumarin-3-carboxylic acid and its derivatives have garnered attention for their significant antimicrobial and antibacterial properties. nih.gov Coumarin-3-carboxylic acid (3-CCA) has demonstrated broad-spectrum antibacterial activity against various plant pathogenic bacteria. nih.gov Studies have shown its efficacy against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, and X. oryzae pv. oryzae. nih.gov The mechanism of action for 3-CCA against Ac. citrulli involves disrupting the integrity of the cell membrane and inhibiting biofilm formation. nih.gov

The structural characteristics of coumarin derivatives play a crucial role in their antimicrobial action. For example, the introduction of a guanidino group to a 7-methoxyquinoline (B23528) derivative significantly increased its activity against E. coli. mdpi.com Similarly, chitosan (B1678972) derivatives containing N-quaternized moieties exhibit enhanced antimicrobial activities compared to unmodified chitosan, which is attributed to the positive polarity of the nitrogen atoms and the electron distribution in the C=S groups. mdpi.com

Anticancer and Antiproliferative Activities

Cytotoxic Effects on Cancer Cell Lines

Derivatives of coumarin have been extensively investigated for their cytotoxic effects against various cancer cell lines. mdpi.com These compounds have shown the ability to inhibit the proliferation of lung, renal, breast, and leukemia cancer cell lines. mdpi.com For example, novel 8-methoxycoumarin-3-carboxamides have demonstrated potent anticancer activity against liver cancer. nih.gov The hydrolysis of 8-methoxycoumarin-3-carboxamide to its corresponding 3-carboxylic acid derivative resulted in a significant improvement in antiproliferative activity against the HepG2 cell line, with an IC50 value of 5 µM. nih.gov

Furthermore, the hydroxylation of coumarin-3-carboxylic acid and its subsequent complexation with silver have been shown to dramatically enhance cytotoxicity. nih.gov The 6-hydroxy-coumarin-3-carboxylatosilver complex, in particular, exhibited the greatest activity and selective cytotoxicity towards carcinoma-derived cell lines compared to normal cells. nih.gov Some coumarin-silver complexes were found to be 2 to 5.5 times more cytotoxic than the conventional anticancer drug cisplatin (B142131) against Hep-G2 cells. nih.gov

A study on coumarin-indole derivatives identified a compound, MY-413, with potent inhibitory activities against the MGC-803 gastric cancer cell line, showing an IC50 value of 0.011 μM. nih.gov This compound also demonstrated significant activity against several other cancer cell lines. nih.gov

Here is an interactive data table summarizing the cytotoxic effects of various coumarin derivatives on different cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)Reference
8-methoxycoumarin-3-carboxylic acidHepG2 (Liver)5 nih.gov
5-bromo-8-methoxycoumarin-3-carboxamideHepG2 (Liver)0.9 nih.gov
8-methoxycoumarin-3-carboxamideHepG2 (Liver)17 nih.gov
MY-413MGC-803 (Gastric)0.011 nih.gov
1,8-naphthyridine-3-carboxamide derivative 12HBL-100 (Breast)1.37 nih.gov
1,8-naphthyridine-3-carboxamide derivative 17KB (Oral)3.7 nih.gov
1,8-naphthyridine-3-carboxamide derivative 22SW-620 (Colon)3.0 nih.gov

Inhibition of Nuclear Factor-kappaB (NF-κB) Activity

Nuclear factor-kappaB (NF-κB) is a critical transcription factor that regulates numerous genes involved in inflammation, cell survival, and proliferation. nih.gov Its dysregulation is associated with various chronic diseases, including cancer. nih.gov The NF-κB signaling pathway has therefore become a significant target for therapeutic intervention. nih.gov

The canonical NF-κB activation pathway involves the phosphorylation, ubiquitination, and degradation of the inhibitor of NF-κB (IκBα), leading to the nuclear translocation of the p50-p65 subunits of NF-κB. nih.gov Several small molecules have been identified as inhibitors of NF-κB activation. nih.gov For instance, viral interferon regulatory factor 3 (vIRF3) from Kaposi's sarcoma-associated herpesvirus has been shown to downmodulate NF-κB activity. nih.gov It represses NF-κB-dependent transcription and inhibits its activation by tumor necrosis factor (TNF)-alpha by interfering with IκB kinase beta (IKKβ) activity, which in turn reduces IκB phosphorylation and nuclear translocation of NF-κB. nih.gov

In the context of inflammation, NF-κB activation is a key step. clinicaleducation.org Proinflammatory signals lead to the translocation of NF-κB into the nucleus, where it activates the transcription of genes that support an inflammatory response. clinicaleducation.org Inhibitors of proteasome activity, such as lactacystin (B1674225) and certain peptide aldehydes, have been shown to be effective NF-κB inhibitors and potent anti-inflammatory agents. clinicaleducation.org

Cell Cycle Deregulation and Apoptosis Induction Pathways

Coumarin derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com These compounds can cause nuclear fragmentation and loss of cell membrane integrity, ultimately leading to programmed cell death. mdpi.com For example, a novel coumarin-indole derivative, MY-413, was found to arrest the cell cycle in the G2/M phase and induce apoptosis in gastric cancer cells. nih.gov

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.com It can be initiated through two main pathways: the intrinsic pathway, triggered by intracellular stress, and the extrinsic pathway, activated by external signals. mdpi.com Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. mdpi.com

Studies on chalcone (B49325) derivatives have shown their ability to induce G2/M phase cell cycle arrest, which is often associated with changes in the levels of DNA damage markers and cell cycle regulatory proteins. mdpi.com Similarly, certain 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone derivatives have been found to induce a strong, concentration-dependent apoptotic response in acute monocytic leukemia cells. researchgate.net This apoptosis was highly dependent on caspases but did not involve the activation of caspase-8 or -9. researchgate.net Research on 2-aryl-3,4-dihydroisoquinolin-2-ium salts has also demonstrated their ability to induce apoptosis in a concentration-dependent manner in cancer cells. nih.gov

Modulatory Effects on Tubulin Polymerization (for related coumarin derivatives)

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.net The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. nih.gov

Several coumarin derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds often target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net For instance, the coumarin-indole derivative MY-413 was found to effectively inhibit tubulin polymerization with an IC50 value of 2.46 μM by binding to the colchicine site. nih.gov Another study identified a trimethoxyphenyl-1,2,3-triazole containing a coumarin fragment that strongly inhibited tubulin polymerization by interacting with the colchicine site. researchgate.net

Molecular modeling studies have provided insights into the structural features important for the interaction of coumarin derivatives with tubulin. researchgate.net The presence of certain substituents, such as a methoxy (B1213986) group out of the plane of the chromenone moiety, can create steric hindrance that affects the binding of these molecules to the tubulin pocket. researchgate.net The 8-methoxy-azacoumarin-3-carboxamide structure has been suggested as a potential foundation for developing highly effective tubulin inhibitors. nih.gov

Antioxidant Activities and Radical Scavenging Capabilities

The chroman scaffold is a core structure in various natural and synthetic compounds known for their antioxidant properties. connectjournals.com The antioxidant capacity of chroman derivatives is often attributed to their ability to donate a hydrogen atom from a hydroxyl group on the aromatic ring, effectively neutralizing free radicals. The reactivity and efficacy of these compounds are evaluated using several standard assays, including the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide radical scavenging method. connectjournals.com

While direct research on the antioxidant activity of 8-Methylchroman-3-carboxylic acid is limited, the activities of related chroman derivatives provide significant insight. For instance, a series of chroman carboxamide analogs have demonstrated potent antioxidant capabilities, with many compounds showing higher activity than the standard antioxidant, Trolox. connectjournals.com In one study, a pyridyl ring-containing chroman carboxamide analog exhibited 93.7% inhibition in a DPPH assay. connectjournals.com

Table 1: Antioxidant Activity of Selected Chroman Derivatives

Compound/Derivative Assay Activity/Result Source
Chroman Carboxamide Analog (5e) DPPH Radical Scavenging 93.7% inhibition connectjournals.com
Chroman Carboxamide Analog (5d) Hydrogen Peroxide Radical Scavenging 83.2% inhibition connectjournals.com
Trolox (Standard) DPPH Radical Scavenging 74% inhibition connectjournals.com

This table is interactive and can be sorted by clicking on the column headers.

Modulation of Enzymatic Systems

Phosphodiesterase (PDE) Inhibitory Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, the intracellular levels of cAMP and cGMP can be increased, which in turn modulates various physiological processes, including inflammation and neuronal communication. nih.govmdpi.com Consequently, PDE inhibitors are investigated for a wide range of therapeutic applications, including respiratory and neurodegenerative diseases. mdpi.comresearchgate.netresearchgate.net

While direct studies on this compound are not available, research on structurally related compounds suggests that the chroman and chromone (B188151) scaffolds are promising for developing PDE inhibitors. For example, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives (urolithins) were evaluated as potential PDE2 inhibitors, with one derivative showing an IC50 value of 3.67 µM. mdpi.com Another study on a chromone scaffold led to the development of a potent PDE10A inhibitor with an IC50 of 6.5 nM. researchgate.net These findings indicate that the chroman/chromone core can be effectively modified to achieve potent and selective inhibition of various PDE isoforms.

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters such as dopamine (B1211576) and serotonin. The inhibition of these enzymes, particularly MAO-B, is a key strategy in the management of neurodegenerative disorders like Parkinson's disease.

Significant research has highlighted the potential of the chromone scaffold in MAO inhibition. Specifically, chromone-3-carboxylic acid has been identified as a potent and highly selective inhibitor of human MAO-B (hMAO-B). nih.govdrugbank.comsigmaaldrich.com In contrast, the isomeric chromone-2-carboxylic acid is almost inactive against both MAO isoforms, demonstrating that the position of the carboxylic acid group is crucial for activity. nih.govdrugbank.comsigmaaldrich.com

Further studies have built upon this finding. A series of chromone-hydroxypyridinone hybrids were designed, with one compound (17d) showing potent and selective hMAO-B inhibitory activity with an IC50 value of 67.02 nM. tandfonline.com This was more potent than the reference drug pargyline. tandfonline.com The research suggests that the 3-carboxyl chromone is a privileged scaffold for MAO-B inhibition. tandfonline.com Modifications at the 7-position of the chromone ring, such as adding a benzyloxy group, have also been shown to promote selectivity and efficacy. tandfonline.com

Table 2: MAO-B Inhibitory Activity of Related Chromone Derivatives

Compound Target IC50 Value Source
Chromone-3-carboxylic acid hMAO-B 0.048 µM (48 nM) nih.gov
Chromone-2-carboxylic acid hMAO-A & hMAO-B Almost inactive nih.govdrugbank.com
Compound 17d (chromone-pyridinone hybrid) hMAO-B 67.02 nM tandfonline.com

This table is interactive and can be sorted by clicking on the column headers.

Interactions with Other Biological Targets (e.g., IRE1 endoribonuclease for related scaffolds)

Inositol-requiring enzyme 1 (IRE1) is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway implicated in diseases like cancer and neurodegenerative disorders. patsnap.comnih.gov IRE1 possesses both kinase and endoribonuclease (RNase) activity. When activated by endoplasmic reticulum (ER) stress, its RNase domain splices the mRNA of the X-box binding protein 1 (XBP1), initiating a cascade to restore cellular homeostasis. patsnap.comnih.gov Inhibiting the RNase activity of IRE1 is therefore a promising therapeutic strategy. patsnap.commedchemexpress.com

While there is no direct evidence of this compound interacting with IRE1, inhibitors targeting this enzyme often feature aromatic scaffolds. patsnap.com Specific inhibitors of IRE1α's RNase activity have been developed, including compounds that bind to the ATP-binding site to allosterically modulate the RNase domain. nih.govmedchemexpress.com For example, small molecule inhibitors like APY29 and sunitinib (B231) can regulate IRE1α's RNase activity. nih.gov Other compounds, such as GSK2850163 and KIRA-7, also function as potent IRE1α inhibitors. medchemexpress.com

The fact that various heterocyclic and aromatic molecules can inhibit IRE1 suggests that related scaffolds, such as the chroman ring system, could potentially be developed as inhibitors for this target. This remains an unexplored but plausible area for future investigation into the biological activities of chroman derivatives.

Structure Activity Relationship Sar Studies of 8 Methylchroman 3 Carboxylic Acid Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 8-Methylchroman-3-carboxylic acid analogs is significantly influenced by the position and chemical nature of various substituents. Key areas of investigation include the placement of the methyl group on the chroman ring, modifications of the carboxamide derivatives, and the effects of halogenation and other substitutions on associated aromatic rings.

Effect of Methyl Group Position on the Chroman Ring

While specific studies on the positional isomers of the methyl group on the chroman ring of this compound are not extensively detailed in the provided information, general principles of SAR in related heterocyclic systems suggest that the location of the methyl group can have a profound impact on biological activity. The methyl group at the 8-position, as specified in the parent compound, likely influences the molecule's lipophilicity and steric profile, which in turn can affect its binding to biological targets. The proximity of this group to the carboxylic acid at the 3-position and the fused benzene (B151609) ring can also modulate the electronic environment of the entire molecule.

Influence of Substituents on Carboxamide Derivatives

The conversion of the carboxylic acid at the 3-position to various carboxamide derivatives has been a key strategy in exploring the SAR of this class of compounds. Studies on related coumarin-3-carboxamides have demonstrated that the nature of the substituent on the amide nitrogen plays a critical role in determining biological efficacy. nih.govresearchgate.net

For instance, in a series of 8-methoxycoumarin-3-carboxamides, the unsubstituted 3-carboxamide displayed moderate antiproliferative activity. However, the introduction of an acetyl group to the 3-carboxamide resulted in improved cytotoxic activity. nih.gov This suggests that the electronic and steric properties of the amide substituent are important for activity.

Furthermore, the synthesis of various chromone-3-carboxamides from their corresponding carboxylic acids has been a successful strategy to generate libraries of compounds for biological screening. researchgate.net The reaction of chromone-3-carboxylic acid chlorides with a variety of amines allows for the introduction of diverse substituents at the amide nitrogen, leading to a range of biological activities. researchgate.net This highlights the importance of the carboxamide moiety as a key site for modification to optimize the pharmacological profile.

The following table summarizes the impact of substituents on the carboxamide derivatives of related coumarin (B35378) compounds:

CompoundSubstituent on 3-CarboxamideObserved Activity
8-methoxycoumarin-3-carboxamide-HModerate antiproliferative activity nih.gov
N-acetyl-8-methoxycoumarin-3-carboxamide-COCH3Improved cytotoxic activity nih.gov

Role of Halogenation and Other Substitutions on Aromatic Moieties

Halogenation of the aromatic ring of chroman and related coumarin structures is a common strategy to modulate biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. masterorganicchemistry.comlibretexts.org

In the context of 8-methoxycoumarin-3-carboxamides, bromination at the 5-position of the coumarin ring led to a significant increase in cytotoxic activity. nih.gov This indicates that the introduction of a halogen at a specific position on the aromatic scaffold can be a powerful tool to enhance potency. However, further modification of this brominated compound by acetylation of the 3-carboxamide moiety resulted in a considerable decrease in cytotoxic activity, illustrating the complex interplay between different substituents. nih.gov

The halogenation of aromatic compounds is a well-established synthetic transformation, often employing reagents like N-halosuccinimides in the presence of a catalyst. masterorganicchemistry.comresearchgate.net This allows for the targeted introduction of chlorine, bromine, or iodine onto the aromatic ring, providing a means to systematically probe the effects of halogenation on biological activity.

Conformational Analysis and Active Conformation Elucidation

The three-dimensional conformation of this compound and its analogs is a critical determinant of their interaction with biological targets. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in a biological environment. rsc.org

For the chroman ring system, which is a dihydropyran fused to a benzene ring, the heterocyclic ring can adopt various conformations, such as a half-chair or a sofa. The specific conformation will be influenced by the substituents on the ring. The carboxylic acid group at the 3-position also has conformational flexibility, with the orientation of the carboxyl group relative to the chroman ring being important.

While specific conformational analysis studies on this compound were not found in the provided search results, studies on related 3-arylpropanoic acids have shown that the conformational equilibria are influenced by polar interactions between the carbonyl oxygen and the aryl ring. rsc.org This suggests that similar interactions could play a role in determining the preferred conformation of this compound. Elucidating the active conformation, the specific three-dimensional shape of the molecule when it binds to its target, is a key step in rational drug design.

Bioisosteric Replacement Strategies and Their Influence on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com For this compound, the carboxylic acid moiety is a prime candidate for such replacement.

Tetrazole and Other Heterocyclic Bioisosteres

The tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. nih.govcambridgemedchemconsulting.com 5-Substituted tetrazoles have a pKa similar to that of carboxylic acids (around 4.5-4.9), and the tetrazolate anion is also planar, mimicking the carboxylate. nih.gov However, tetrazoles are slightly larger and more lipophilic than their carboxylic acid counterparts. nih.gov

The replacement of a carboxylic acid with a tetrazole can lead to improved metabolic stability, as tetrazoles are less susceptible to the metabolic reactions that carboxylic acids can undergo. nih.gov This bioisosteric replacement has been successfully applied in the development of numerous drugs. nih.govnih.gov

Other heterocyclic groups can also serve as bioisosteres for carboxylic acids. For instance, 3-hydroxyisoxazole and 3-hydroxyisothiazole are planar heterocycles with pKa values in the range of 4-5, making them suitable mimics of the carboxylic acid functionality. nih.gov The choice of bioisostere depends on the specific biological target and the desired pharmacological profile.

The following table provides a comparison of key properties of carboxylic acids and a common bioisostere:

Functional GrouppKaKey Features
Carboxylic Acid~4.5Planar, acts as H-bond donor and acceptor nih.gov
5-Substituted Tetrazole~4.5-4.9Planar, delocalized negative charge, metabolically more stable than carboxylic acids nih.gov

Sulfonamide Bioisosteres

While specific SAR studies on sulfonamide bioisosteres of this compound are not extensively available in publicly accessible literature, the replacement of a carboxylic acid with a sulfonamide is a well-established strategy in medicinal chemistry. drughunter.comnih.gov This substitution can significantly impact a compound's properties. Sulfonamides are generally weaker acids than carboxylic acids, which can lead to altered ionization at physiological pH and potentially improve membrane permeability. drughunter.com They also introduce different hydrogen bonding patterns, which can lead to altered target binding. drughunter.com

In the context of other molecular scaffolds, the replacement of a carboxylic acid with a sulfonamide has led to significant improvements in biological activity. For instance, in the development of hepatitis C virus (HCV) NS3 protease inhibitors, the introduction of an acyl sulfonamide in place of a carboxylic acid resulted in a substantial increase in potency. drughunter.com This enhancement was attributed to the ability of the sulfonamide group to form multiple hydrogen bond interactions with the target enzyme. drughunter.com

Similarly, in the development of EP1 receptor antagonists, a series of benzoic acid analogs were modified by replacing the carboxylic acid with various bioisosteres, including sulfonamide-based groups. nih.gov This exploration led to the identification of compounds with potent antagonist activity, demonstrating the utility of this bioisosteric replacement in optimizing lead compounds. nih.gov

The general advantages of employing sulfonamides as carboxylic acid bioisosteres include:

Increased Lipophilicity: This can lead to improved cell permeability and oral bioavailability. drughunter.com

Metabolic Stability: Sulfonamides can be more resistant to metabolic processes like glucuronidation that target carboxylic acids. drughunter.com

Modified Acidity: The lower acidity of sulfonamides compared to carboxylic acids can alter the compound's pharmacokinetic profile. drughunter.com

Given these precedents, it is conceivable that the synthesis and evaluation of sulfonamide bioisosteres of this compound could yield analogs with improved pharmacological properties. Such studies would be essential to fully explore the therapeutic potential of this chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound analogs are not readily found in the literature, the general methodologies are widely applied in drug discovery and can be instructive for this class of compounds.

QSAR studies on other carboxylic acid derivatives have successfully identified key molecular descriptors that govern their biological activity. For example, a QSAR study on a series of aryl carboxylic acid amide derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) revealed the importance of topological, electronic, and hydrophobic descriptors in predicting inhibitory activity. nih.gov The developed models, using methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) analysis, showed strong predictive power. nih.gov

In another study on HIV-1 integrase inhibitors with a carboxylic acid functionality, 3D-MoRSE (3D-Molecular Representation of Structure based on Electron diffraction) descriptors were used to build QSAR models. nih.gov These models highlighted the significance of polarizability and mass in determining the inhibitory potency of the compounds. nih.gov

The general workflow for a QSAR study on this compound analogs would involve:

Data Set Preparation: Assembling a series of analogs with their corresponding biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Development: Using statistical methods like MLR, PCR, or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive ability using internal (e.g., cross-validation) and external validation sets.

The resulting QSAR models can provide valuable insights into the structural requirements for activity and guide the design of new, more potent analogs of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For chromone (B188151) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been effectively used to investigate their molecular characteristics. nih.gov

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity and electronic transitions. nih.govyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For the parent compound, chromone-3-carboxylic acid, time-dependent DFT (TD-DFT) calculations have been performed to determine these electronic properties. nih.gov These calculations provide insights into the molecule's electronic absorption wavelengths and oscillator strengths. nih.gov The HOMO-LUMO gap is a key parameter derived from these energies, indicating the molecule's kinetic stability. science.gov A larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Theoretical Electronic Properties of Chromone-3-Carboxylic Acid

PropertyCalculated ValueSignificance
HOMO EnergySpecific values are calculated via DFT methods. nih.govIndicates the energy of the outermost electrons and electron-donating capability.
LUMO EnergySpecific values are calculated via DFT methods. nih.govIndicates the energy of the lowest available electron orbital and electron-accepting capability.
HOMO-LUMO GapThe difference between LUMO and HOMO energies. researchgate.netReflects the molecule's excitability and chemical reactivity.

Understanding the three-dimensional structure of a molecule is fundamental to understanding its function. Geometry optimization procedures, often employing DFT methods, calculate the lowest energy arrangement of atoms in a molecule. mdpi.com For chromone-3-carboxylic acid, geometry optimization has been performed using the B3LYP/6-311++G(d,p) method. nih.gov

Conformational analysis further explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For carboxylic acids, the orientation of the carboxylic acid group gives rise to different conformers. nih.govnih.gov Potential energy surface (PES) scans can be used to identify the most stable conformers by systematically rotating specific dihedral angles. nih.gov For instance, in a study of chromone-3-carboxylic acid, a PES scan of the dihedral angle involving the carboxylic acid group revealed the most stable conformations. nih.gov The presence of a methyl group at the 8-position in "8-Methylchroman-3-carboxylic acid" would influence the conformational preferences of the molecule.

Computational methods can predict various thermophysical and thermodynamic properties of molecules. researchgate.net These properties are essential for understanding the stability and energy of a compound. Methods like DFT can be used to calculate parameters such as the heat of formation and binding energy. researchgate.net While specific data for "this compound" is not available, studies on other carboxylic acids demonstrate the utility of these predictions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgpearson.com These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. wuxiapptec.com Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-deficient) and are prone to nucleophilic attack. researchgate.netresearchgate.net

For chromone-3-carboxylic acid, the MEP map shows the most negative region is located around the carboxylic acid group, indicating it as a likely site for electrophilic interaction. researchgate.net The chromone ring, in contrast, shows a more positive potential. researchgate.net The introduction of a methyl group at the 8-position would slightly alter the charge distribution, but the general features of the MEP map are expected to be similar.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). benthamscience.com This method is instrumental in drug discovery and for understanding the interactions between small molecules and biological targets. chemmethod.comespublisher.com

Molecular docking simulations can predict how "this compound" might interact with a specific protein target. nih.gov The simulation places the ligand in the binding site of the receptor and calculates a score that estimates the binding affinity. nih.gov The results provide insights into the binding mode, including the key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. lew.ro

In a study on chromone-3-carboxylic acid, molecular docking was used to investigate its interaction with a sugar phosphatase inhibitor. nih.gov The analysis identified the specific amino acid residues involved in the binding and the nature of the interactions. nih.gov For "this compound," similar docking studies could be performed against various protein targets to predict its potential biological activity and binding mechanisms. The binding score, typically given in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry provides a framework for understanding the intricate details of chemical reactions, including the synthesis of complex molecules like this compound. Computational methods can be used to explore reaction pathways, identify transition states, and calculate activation energies, offering a deeper understanding than experimental approaches alone. ijrpc.com

The synthesis of chroman derivatives can proceed through various routes, and computational studies can help to elucidate the most favorable pathways. For example, the synthesis of chroman-4-ones, which are structurally related to the target compound, can be achieved through a base-mediated aldol (B89426) condensation. acs.org Theoretical calculations could be used to model the reaction intermediates and transition states of such a reaction for this compound, providing insights into the reaction kinetics and thermodynamics.

One established method for chromone synthesis, a related scaffold, involves the intramolecular condensation of precursor molecules, a process that can be modeled computationally to understand the influence of substituents on the reaction profile. ijrpc.com Similarly, theoretical studies on the synthesis of chromans have explored methods like Heck coupling followed by reduction and Mitsunobu cyclization. organic-chemistry.org Computational analysis of these steps for this compound could predict reaction yields and identify potential side products.

A general approach to studying the synthesis mechanism of this compound theoretically would involve:

Computational TaskDescriptionExpected Outcome
Reactant and Product Optimization Geometric optimization of the starting materials, intermediates, and final product using quantum mechanical methods.Stable molecular structures and their relative energies.
Transition State Searching Identification of the transition state structures connecting reactants, intermediates, and products along the reaction coordinate.Geometry of the highest energy point along the reaction pathway.
Frequency Calculation Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies.Confirmation of transition states (one imaginary frequency) and calculation of thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculation Following the reaction path downhill from the transition state to connect it to the corresponding reactant and product.Confirmation that the identified transition state correctly links the intended minima on the potential energy surface.

Advanced Computational Methodologies (e.g., QM/MM, Molecular Dynamics)

Advanced computational methodologies like hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are indispensable tools for studying the complex behavior of molecules like this compound in a biological environment. nih.govnih.govmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM):

The QM/MM approach is a powerful technique that combines the accuracy of quantum mechanics for a small, critical region of a system (e.g., the ligand and key active site residues) with the efficiency of molecular mechanics for the larger environment (e.g., the rest of the protein and solvent). researchgate.net This method is particularly well-suited for studying enzyme-catalyzed reactions and inhibitor binding where electronic effects are important. mdpi.comacs.org For instance, QM/MM simulations can be used to model the covalent inhibition of an enzyme, providing detailed information about the reaction mechanism and energetics that would be inaccessible to purely classical methods. chemrxiv.orgchemrxiv.org Although direct QM/MM studies on this compound are not yet available, this methodology could be applied to investigate its interaction with a target enzyme, such as acetyl-CoA carboxylase, to elucidate the electronic details of binding and any potential covalent interactions. The accuracy of QM/MM calculations can be sensitive to the choice of the QM region and the treatment of the QM/MM boundary. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within an enzyme's active site over time. nih.govnih.gov For a molecule like this compound, MD simulations can reveal the stability of its binding mode, the key protein-ligand interactions, and the role of solvent molecules. nih.govnih.gov Steered molecular dynamics (SMD) is a specific MD technique that can be used to simulate the process of a ligand binding to or unbinding from a protein, providing insights into the binding pathway and identifying critical residues involved in the process. youtube.com Such simulations have been used to understand the binding mechanisms of various substrates and inhibitors. nih.govyoutube.com

The application of these advanced computational methods to this compound could yield significant insights as summarized in the table below:

MethodologyPotential ApplicationResearch Questions Addressed
QM/MM Modeling the binding of this compound in an enzyme active site.What are the precise electronic interactions between the inhibitor and the enzyme? What is the mechanism of any potential covalent bond formation? How does the enzyme environment influence the inhibitor's reactivity?
Molecular Dynamics (MD) Simulating the this compound-enzyme complex in a solvated environment.How stable is the binding pose of the inhibitor over time? What are the key hydrogen bonds and hydrophobic interactions? What conformational changes occur in the protein upon inhibitor binding?
Steered MD (SMD) Simulating the unbinding of this compound from the active site.What is the likely binding/unbinding pathway? What are the intermediate states and energy barriers along this pathway? Which residues act as gatekeepers for ligand entry and exit?

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of 8-Methylchroman-3-carboxylic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A typical HPLC method for a carboxylic acid-containing chroman derivative would involve a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Adjusting the pH of the mobile phase is crucial for controlling the ionization state of the carboxylic acid group, which in turn affects its retention on the column. For instance, a pH of around 4.0 has been used for the analysis of a similar compound, 3-methylflavone-8-carboxylic acid. nih.gov

Derivatization can be employed to enhance the detectability of carboxylic acids, which may lack a strong chromophore for UV detection. mdpi.com While UV detection is possible, fluorescence and mass spectrometry (MS) are generally more sensitive detection methods for these types of compounds. mdpi.com For example, a study on flavoxate (B1672763) and its metabolite, 3-methyl-flavone-8-carboxylic acid, utilized an Agilent Poroshell 120 EC-C18 column with a mobile phase of 0.1% v/v formic acid and acetonitrile (30:70, v/v) at a flow rate of 0.40 mL/min for successful separation and quantification. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Chroman Carboxylic Acid Analysis

ParameterConditionReference
Column Reversed-phase C18, e.g., Agilent Poroshell 120 EC-C18 (100 x 2.1mm, 2.7 µm) researchgate.net
Mobile Phase Acetonitrile and 0.1% v/v formic acid (70:30, v/v) researchgate.net
Flow Rate 0.40 mL/min researchgate.net
Detection UV at 240 nm or Mass Spectrometry (MS) researchgate.netnih.gov
Column Temperature 50 °C nih.gov
pH of Mobile Phase Adjusted to ~4.0 with ammonium acetate (B1210297) buffer nih.gov

This table presents a hypothetical but representative set of HPLC conditions based on methods developed for structurally similar compounds.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can overcome these limitations. theseus.fi Converting the carboxylic acid to a more volatile ester, for example, can significantly improve its chromatographic behavior.

GC is often coupled with mass spectrometry (GC-MS), which provides both separation and structural information, making it a highly effective tool for identifying and quantifying components in complex mixtures. unar.ac.idyoutube.com The choice of a suitable capillary column is crucial for achieving good separation. Non-polar capillary columns are often used for the analysis of a wide range of compounds. mdpi.com The GC-MS analysis of various plant extracts has successfully identified numerous compounds, including carboxylic acids, by comparing their retention times and mass spectra with those in established libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.id

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of organic molecules, including this compound. theseus.fi When combined with chromatographic techniques (hyphenated techniques), such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity. youtube.comunimi.it

In GC-MS, after the components of a sample are separated by the GC, they are ionized and their mass-to-charge ratios are determined by the mass spectrometer. youtube.com This provides a unique "fingerprint" for each compound, allowing for its identification.

LC-MS/MS is a particularly powerful technique for analyzing compounds in complex biological matrices. unimi.itresearchgate.net The first stage of mass spectrometry (MS) separates the ions of the target analyte, and the second stage (MS/MS) fragments these ions to produce a characteristic fragmentation pattern, which is used for highly specific quantification. Derivatization is often used in LC-MS/MS analysis of carboxylic acids to improve their ionization efficiency and chromatographic retention. nih.govnih.gov For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used for the derivatization of carboxylic acids, leading to enhanced sensitivity in LC-MS/MS analysis. nih.govnih.gov

The fragmentation patterns observed in mass spectrometry can provide valuable structural information. For example, in the mass spectra of carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH) are often observed. libretexts.orgyoutube.com

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are fundamental for elucidating the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.orglibretexts.orglibretexts.org Protons on the carbon atom adjacent to the carboxylic acid group usually resonate in the 2-3 ppm range. libretexts.orglibretexts.org The ¹³C NMR spectrum of a carboxylic acid shows a characteristic signal for the carbonyl carbon in the range of 160-180 ppm. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid group has two very characteristic IR absorptions: a very broad O-H stretching band that extends from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band that appears between 1760 and 1690 cm⁻¹. libretexts.orgorgchemboulder.comyoutube.com The broadness of the O-H stretch is due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple, unconjugated carboxylic acids typically have a weak absorption band around 210 nm, which is often of limited practical use for structural analysis. libretexts.org However, the chroman ring system in this compound would be expected to produce more informative UV spectra. For comparison, chromone (B188151) and chroman-4-one derivatives, which are structurally related, exhibit notable UV absorption. nih.govacs.org

Table 2: Characteristic Spectroscopic Data for Carboxylic Acids

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Chemical ShiftReference
¹H NMR Carboxyl Proton (-COOH)10 - 12 ppm (broad singlet) libretexts.orglibretexts.orglibretexts.org
α-Protons (-CH-COOH)2 - 3 ppm libretexts.orglibretexts.org
¹³C NMR Carbonyl Carbon (-COOH)160 - 180 ppm libretexts.orglibretexts.org
IR Spectroscopy O-H Stretch (in dimer)2500 - 3300 cm⁻¹ (very broad) libretexts.orgorgchemboulder.com
C=O Stretch1760 - 1690 cm⁻¹ (strong) libretexts.orgorgchemboulder.com
UV-Vis Spectroscopy n → π* transition~210 nm (unconjugated) libretexts.org

Analytical Method Validation and Performance Criteria

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. This process involves evaluating various performance characteristics to demonstrate that the method is reliable, accurate, and reproducible. theseus.fitheseus.fi

Assessment of Selectivity and Specificity

Selectivity and specificity are key parameters in method validation, though the terms are sometimes used interchangeably. researchgate.netechemi.com

Specificity is the ability of a method to produce a signal for only the analyte of interest, without interference from other components in the sample matrix, such as impurities or degradation products. researchgate.netchromatographytoday.com In chromatography, specificity is demonstrated by the complete separation of the analyte peak from all other peaks. chromatographytoday.com

Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components. echemi.comresearchgate.net A selective method can distinguish the analyte from other substances, even if they are not completely separated. chromforum.org

For HPLC methods, specificity is often assessed by spiking the sample with known impurities or related substances and demonstrating that the method can separate the main analyte peak from these potential interferents. researchgate.net In LC-MS/MS, the high selectivity is achieved through the monitoring of specific precursor-to-product ion transitions, which provides a high degree of confidence in the identification and quantification of the analyte. researchgate.net

Future Research Directions and Broader Academic Implications

Rational Design of Novel 8-Methylchroman-3-carboxylic Acid Derivatives with Enhanced Biological Profiles

The rational design of new derivatives is a pivotal step in optimizing the therapeutic efficacy of a lead compound. For this compound, a systematic structure-activity relationship (SAR) study would be instrumental. This involves the synthesis of a library of analogues with modifications at key positions of the chroman ring and the carboxylic acid moiety.

Future design strategies should focus on:

Substitution on the Chroman Ring: Introducing various functional groups (e.g., hydroxyl, methoxy (B1213986), halogen) at the 5, 6, and 7-positions of the chroman ring could significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity to biological targets.

Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position is a key feature. Its conversion to esters, amides, or bioisosteres could modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Stereochemistry: The chroman ring possesses a chiral center at the C2 position. The synthesis and biological evaluation of individual enantiomers are crucial, as stereochemistry often plays a critical role in pharmacological activity.

Computational modeling and molecular docking studies will be invaluable in this process, allowing for the in silico prediction of binding affinities and guiding the synthesis of the most promising derivatives. nih.gov

Elucidation of New Pharmacological Targets and Mechanisms of Action

While the broader class of chromans has been associated with various biological activities, including anticancer and antiepileptic effects, the specific pharmacological targets of this compound remain to be elucidated. nih.gov Future research should employ a multi-pronged approach to identify its molecular targets and unravel its mechanism of action.

Key methodologies would include:

High-Throughput Screening (HTS): Screening a library of this compound derivatives against a panel of known biological targets, such as enzymes and receptors, could rapidly identify potential areas of activity.

Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify the specific proteins that bind to this compound, thereby revealing its direct molecular targets.

Genomic and Proteomic Approaches: Analyzing changes in gene and protein expression in cells treated with the compound can provide insights into the biological pathways it modulates.

The identification of novel pharmacological targets for this compound could open up new avenues for the treatment of various diseases.

Development of Advanced and Sustainable Synthetic Strategies

The efficient and environmentally friendly synthesis of this compound and its derivatives is crucial for facilitating further research and potential large-scale production. While general methods for the synthesis of chroman-3-carboxylic acids exist, such as the doubly decarboxylative Michael-type addition, there is a need for the development of more advanced and sustainable strategies. nih.gov

Future synthetic research should aim for:

Catalytic Methods: The use of transition metal or organocatalysts could lead to more efficient and selective syntheses, reducing the number of reaction steps and the generation of waste.

Green Chemistry Approaches: Employing environmentally benign solvents, such as water or ionic liquids, and developing one-pot reactions would align with the principles of sustainable chemistry. eurjchem.com

Flow Chemistry: The implementation of continuous flow technologies could enable safer, more scalable, and highly controlled production of these compounds.

The development of robust and cost-effective synthetic routes will be a critical enabler for the comprehensive biological evaluation of this compound and its analogues.

Integration of Multidisciplinary Approaches in Drug Discovery and Development

The successful translation of a promising lead compound from the laboratory to the clinic requires a collaborative, multidisciplinary effort. drugdiscoverytrends.com The future development of this compound will necessitate the integration of expertise from various scientific disciplines.

This integrated approach would involve:

Medicinal Chemistry: For the design and synthesis of novel derivatives with improved properties. gu.se

Pharmacology and Biology: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds. nih.gov

Computational Chemistry: To perform molecular modeling and simulations to guide drug design and understand drug-target interactions.

Pharmaceutical Sciences: For the formulation and delivery of the active compounds to ensure optimal bioavailability and therapeutic effect.

By fostering collaboration between these fields, the drug discovery and development process for this compound can be significantly accelerated, increasing the likelihood of its successful clinical translation. europa.eu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methylchroman-3-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves:

  • Step 1 : Starting with a chroman precursor (e.g., chromene derivatives).
  • Step 2 : Introducing the methyl group at the 8-position via alkylation or Friedel-Crafts acylation.
  • Step 3 : Carboxylation at the 3-position using CO₂ under high pressure or via Grignard reactions.
  • Key Reagents : Methyl iodide (for methylation), palladium catalysts (for carboxylation), and chiral auxiliaries for enantiomer separation .
    • Optimization : Temperature (60–120°C), solvent polarity (e.g., DMF for solubility), and catalyst loading (5–10 mol%) are critical for yield (>80%) and purity (>95%) .

Q. How is the structural identity of this compound validated in experimental settings?

  • Analytical Techniques :

  • NMR : 1H^1H-NMR (δ 2.1 ppm for methyl group, δ 12.3 ppm for carboxylic acid).
  • MS : Molecular ion peak at m/z 208.21 (C11_{11}H12_{12}O4_4) .
  • X-ray Crystallography : Confirms stereochemistry and bond angles (e.g., C3-C4 bond length: 1.54 Å) .
    • Comparative Analysis : Match spectral data with PubChem records (CID 53438631) to resolve ambiguities .

Q. What are the primary biological activities reported for chroman-3-carboxylic acid derivatives?

  • Key Activities :

  • Antioxidant : Scavenges ROS (IC50_{50}: 15–25 μM in DPPH assays) .
  • Anti-inflammatory : Inhibits COX-2 (IC50_{50}: 50–75 μM) .
    • Structure-Activity Relationship (SAR) : Methyl substitution at position 8 enhances lipophilicity, improving membrane permeability compared to hydroxyl or chloro derivatives .

Advanced Research Questions

Q. How do enantiomeric configurations (e.g., S vs. R) of this compound impact biological activity?

  • Case Study : (S)-enantiomers show 3–5× higher binding affinity to PPARγ (a therapeutic target in metabolic disorders) than (R)-forms.
  • Methodology :

  • Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H).
  • Docking Studies : Molecular dynamics simulations reveal stereospecific hydrogen bonding with Ser289 and His449 residues .
    • Data Contradictions : Some studies report negligible enantiomer differences in antioxidant assays, highlighting assay-specific variability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent carriers) or impurity profiles (e.g., residual solvents affecting IC50_{50}).
  • Mitigation :

  • Standardization : Use identical cell models (e.g., RAW264.7 macrophages for anti-inflammatory assays) .
  • Quality Control : Purity verification via LC-MS (>98%) and batch-to-batch consistency checks .

Q. How can computational tools predict the metabolic stability of this compound derivatives?

  • In Silico Approaches :

  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation at the methyl group).
  • Metabolite Identification : Use MetaSite to simulate Phase I/II metabolites (e.g., glucuronidation at C3-carboxylic acid) .
    • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes, t1/2_{1/2} > 60 min indicates stability) .

Key Recommendations for Researchers

  • Prioritize chiral purity in pharmacological studies to avoid confounding results .
  • Cross-validate bioactivity data using orthogonal assays (e.g., ELISA for COX-2 inhibition alongside cell-based assays) .
  • Leverage computational tools early in drug design to prioritize stable, metabolically resistant derivatives .

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